molecular formula C14H11N3O3S B11365569 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11365569
M. Wt: 301.32 g/mol
InChI Key: AEOHUCMVKAIKIW-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a furan-2-carboxamide moiety.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12-15-14(21-17-12)16-13(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,16,17,18)

InChI Key

AEOHUCMVKAIKIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Preparation of 4-Methoxybenzamidine Hydrochloride

4-Methoxybenzonitrile is treated with sodium methoxide in anhydrous methanol, followed by ammonium chloride, to yield 4-methoxybenzamidine hydrochloride. The reaction proceeds via nucleophilic addition, with the nitrile group converting to an amidine:

4-Methoxybenzonitrile+NH4ClNaOMe/MeOH4-Methoxybenzamidine hydrochloride(Yield:  70%)\text{4-Methoxybenzonitrile} + \text{NH}_4\text{Cl} \xrightarrow{\text{NaOMe/MeOH}} \text{4-Methoxybenzamidine hydrochloride} \quad \text{(Yield: ~70\%)}

Key Conditions :

  • Solvent: Anhydrous methanol

  • Catalysts: Sodium methoxide (10 mol%)

  • Reaction Time: 72 hours at room temperature

Cyclization to 5-Chloro-3-(4-Methoxyphenyl)-1,2,4-Thiadiazole

The amidine derivative undergoes cyclization with perchloromethyl mercaptan in a basic aqueous medium to form the chlorinated thiadiazole intermediate:

4-Methoxybenzamidine+ClC(S)Cl3NaOH/H2O5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole(Yield:  10%)\text{4-Methoxybenzamidine} + \text{ClC(S)Cl}3 \xrightarrow{\text{NaOH/H}2\text{O}} \text{5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole} \quad \text{(Yield: ~10\%)}

Optimization Notes :

  • Temperature must be maintained below 10°C to prevent side reactions.

  • Sodium dodecylsulfate is added as an emulsifier to enhance reactivity.

Amination to 5-Amino-3-(4-Methoxyphenyl)-1,2,4-Thiadiazole

The chlorine substituent is replaced with an amine group via nucleophilic substitution using ethanolic ammonia:

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole+NH3EtOH5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole(Yield:  34%)\text{5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole} + \text{NH}_3 \xrightarrow{\text{EtOH}} \text{5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole} \quad \text{(Yield: ~34\%)}

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 3.80 (s, 3H, OCH3), 7.01 (d, J = 9.0 Hz, 2H, aryl-H), 7.97 (s, 2H, NH2), 8.00 (d, J = 9.0 Hz, 2H, aryl-H).

  • HRMS : m/z 207.2 (M+).

Acylation with Furan-2-Carboxylic Acid

The final step involves coupling the amine group of the thiadiazole intermediate with furan-2-carboxylic acid. Two primary methods are validated for this acylation: acyl chloride-mediated coupling and carbodiimide-assisted activation .

Method A: Acyl Chloride-Mediated Coupling

Furan-2-carbonyl chloride is reacted with the amine intermediate in dichloromethane using pyridine as a base:

5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole+Furan-2-carbonyl chlorideCH2Cl2/PyridineTarget Compound(Yield:  65–75%)\text{5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{CH}2\text{Cl}2/\text{Pyridine}} \text{Target Compound} \quad \text{(Yield: ~65–75\%)}

Procedure :

  • Combine 1 mmol amine, 3 mmol furan-2-carbonyl chloride, and 2 mmol pyridine in anhydrous CH2Cl2.

  • Stir at room temperature for 1 hour.

  • Purify via silica gel chromatography (hexanes/EtOAc, 3:1).

Advantages :

  • Rapid reaction time.

  • High yields under mild conditions.

Method B: Carbodiimide-Assisted Activation

Ethylcarbodiimide (EDAC) and dimethylaminopyridine (DMAP) facilitate the coupling of furan-2-carboxylic acid with the amine:

5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole+Furan-2-carboxylic acidEDAC/DMAPTarget Compound(Yield:  50–60%)\text{5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole} + \text{Furan-2-carboxylic acid} \xrightarrow{\text{EDAC/DMAP}} \text{Target Compound} \quad \text{(Yield: ~50–60\%)}

Procedure :

  • Dissolve 0.19 mmol amine, 0.388 mmol EDAC, 0.582 mmol DMAP, and 0.388 mmol furan-2-carboxylic acid in CH2Cl2.

  • Stir for 2 hours at room temperature.

  • Purify via chromatography (hexanes/EtOAc, 6:1).

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Suitable for acid-sensitive substrates.

Analytical Validation and Spectral Data

The target compound is characterized using NMR, mass spectrometry, and elemental analysis. Representative data from analogous compounds confirm the expected structure:

Table 1: Comparative Spectral Data for Analogous Thiadiazole Amides

Compound1H NMR (δ, DMSO-d6)HRMS (m/z)Yield (%)
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide 3.77 (s, 3H, OCH3), 7.41 (s, 1H, thiazole-H), 12.19 (s, 1H, NH)249.062720
N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-phenylacetamide 3.76 (d, 2H, CH2), 7.68 (s, 1H, thiazole-H), 12.52 (s, 1H, NH)329.043398.6

Predicted Data for Target Compound :

  • 1H NMR : δ 3.80 (s, 3H, OCH3), 6.60–7.80 (m, 6H, furan and aryl-H), 8.10 (s, 1H, NH).

  • HRMS : m/z 327.08 (M+H)+.

Challenges and Optimization Strategies

Low Yields in Cyclization Steps

The cyclization of 4-methoxybenzamidine to the chlorothiadiazole intermediate suffers from low yields (~10%) due to competing hydrolysis. Strategies to improve efficiency include:

  • Using ultrasonic irradiation to enhance mixing.

  • Replacing aqueous NaOH with solid-supported bases to minimize side reactions.

Purification Difficulties

The final amide product often requires multiple chromatographic steps. Recrystallization from ethanol/water (5:5) improves purity without significant yield loss .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Yield
Acidic (HCl/H₂SO₄)6M HCl, reflux (4–6 h)Furan-2-carboxylic acid + thiadiazole amine68–72%
Basic (NaOH)2M NaOH, 80°C (3 h)Sodium furan-2-carboxylate + thiadiazole amine75–80%

Hydrolysis is critical for modifying the compound’s solubility and generating intermediates for further derivatization.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 5-position:

Nucleophile Conditions Product Application
Primary aminesDMF, 60°C, 12 hN-substituted thiadiazole derivativesAntimicrobial agent synthesis
ThiolsEtOH, K₂CO₃, 50°C, 8 hThioether analogsAnticancer drug candidates

This reactivity enables structural diversification for enhanced bioactivity.

Electrophilic Substitution

The methoxyphenyl group directs electrophilic aromatic substitution (EAS) at the para position relative to the methoxy group:

Electrophile Conditions Product Notes
Nitration (HNO₃/H₂SO₄)0°C, 2 hNitro-substituted derivativeIncreased oxidative stability
Sulfonation (SO₃/H₂SO₄)50°C, 4 hSulfonated analogEnhanced water solubility

EAS modifications optimize physicochemical properties for pharmaceutical formulations.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Reagent Conditions Product Biological Activity
POCl₃Reflux, 6 hThiadiazolo[3,2-b]furan systemAntiproliferative effects
NH₂NH₂·H₂OEthanol, 70°C, 8 hPyrazole-fused thiadiazoleCholinesterase inhibition

Cyclization expands the compound’s utility in generating bioactive heterocycles .

Acid/Base Reactivity

The carboxamide group exhibits pH-dependent tautomerization:

  • Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating reactions with alcohols to form esters.

  • Basic conditions : Deprotonation generates a resonance-stabilized anion, enabling SNAr reactions at the thiadiazole ring.

Oxidation/Reduction

Reaction Type Reagents Product Outcome
Oxidation (KMnO₄)H₂O, 25°C, 24 hFuran ring cleavage → dicarboxylic acidLoss of aromaticity
Reduction (LiAlH₄)THF, 0°C → RT, 6 hAlcohol derivative of carboxamideEnhanced hydrogen bonding

Key Research Findings

  • Synthetic flexibility : The compound’s modular structure allows >15 derivatives to be synthesized via targeted substitutions .

  • Stability : Degrades <5% under ambient conditions (25°C, 60% RH) over 12 months, making it suitable for long-term storage.

  • Reaction selectivity : pH and solvent polarity critically influence product distribution (e.g., DMF favors substitution over DMSO) .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide exhibits significant anticancer properties. Key findings include:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and increasing pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
    • Cell Cycle Arrest : It causes S-phase arrest in various cancer cell lines, inhibiting their proliferation effectively.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research has shown:

  • Antibacterial Effects : It exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Properties : Some studies suggest effectiveness against fungal strains, although further research is needed to confirm these findings.
Activity Type Target Organisms/Cells Mechanism Reference
AnticancerHepG2 (liver cancer)Apoptosis induction
AnticancerMCF-7 (breast cancer)Cell cycle arrest
AntimicrobialE. coliBactericidal activity
AntimicrobialS. aureusBactericidal activity

Case Studies

  • Anticancer Studies
    • A study evaluated the anticancer efficacy of the compound against multiple cancer cell lines, showing significant growth inhibition percentages ranging from 60% to 85% depending on the concentration used.
    • Mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis.
  • Antimicrobial Efficacy
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.
    • Further investigations into its antifungal potential are ongoing, with preliminary results indicating activity against Candida albicans.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name Substituents on Thiadiazole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 4-Methoxyphenyl C₁₄H₁₁N₃O₃S 301.32 Methoxy group enhances solubility; moderate lipophilicity .
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide () 4-Fluorophenyl C₁₃H₈FN₃O₂S 289.29 Fluorine’s electronegativity may improve target binding via halogen bonding .
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide () 2,4-Dichlorophenyl, 2-oxopropyl C₁₆H₁₁Cl₂N₃O₃S 404.24 Chlorine atoms increase lipophilicity; ketone group may enhance metabolic reactivity .
5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide () 2-Oxopropyl, 4-methylphenoxymethyl C₁₉H₁₉N₃O₄S 393.44 Bulky substituents may reduce membrane permeability but improve stability .

Pharmacological Implications

  • Electron-Donating vs. In contrast, the fluorine in ’s analog introduces electronegativity, favoring hydrophobic or halogen-bond interactions . Chlorine substituents () enhance lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
  • Steric and Functional Modifications: The 2-oxopropyl group (Evidences 1, 3) introduces a ketone, which could participate in hydrogen bonding or serve as a metabolic site for oxidation/reduction reactions .

Biological Activity

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₄H₁₁N₃O₃S
Molecular Weight 301.32 g/mol
CAS Number 898493-94-2

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.0
Escherichia coli6.5
Pseudomonas aeruginosa7.0

These results indicate that the compound has a promising potential as an antibacterial agent, comparable to standard antibiotics such as Amoxicillin .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.

Cytotoxicity Studies

The half-maximal inhibitory concentration (IC₅₀) values for the MCF-7 cell line were determined to be:

CompoundIC₅₀ (µM)
This compound1.0
Doxorubicin0.5

These findings suggest that while Doxorubicin is more potent, the tested compound still shows promising anticancer activity that warrants further exploration .

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays measuring its ability to scavenge free radicals.

Antioxidant Efficacy

The IC₅₀ values for antioxidant activity were recorded as follows:

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging22.3
ABTS Radical Scavenging18.9

These results indicate that this compound possesses significant antioxidant properties, potentially contributing to its overall biological efficacy .

Structure–Activity Relationship (SAR)

The biological activities of thiadiazole derivatives are often influenced by their structural features. The presence of electron-donating groups like -OCH₃ at the para position enhances anticancer and antioxidant activities, while electron-withdrawing groups improve antimicrobial efficacy. Understanding these relationships can guide future modifications to enhance therapeutic potentials .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide?

  • Answer : The compound’s synthesis typically involves cyclization reactions. A validated approach for analogous 1,3,4-thiadiazoles involves:

Reacting a thiourea derivative with a carbonyl-containing intermediate under reflux in acetonitrile.

Cyclization using iodine and triethylamine in DMF to form the thiadiazole ring .
For the furan-2-carboxamide moiety, coupling reactions (e.g., carbodiimide-mediated amidation) between activated furan carboxylic acids and amine intermediates are standard .

Q. How is structural characterization performed for this compound?

  • Answer : A combination of spectroscopic techniques is employed:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

  • Answer : SAR studies focus on:
  • Substituent Variation : Modifying the 4-methoxyphenyl group (e.g., replacing with halogens or bulkier aryl groups) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Swapping the thiadiazole ring with oxadiazole or triazole to evaluate heterocycle-specific interactions .
  • In vitro Assays : Testing derivatives in enzyme inhibition (e.g., kinases) or antimicrobial assays to correlate structural changes with activity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Answer : Contradictions arise due to assay-specific conditions (e.g., pH, cofactors). Mitigation strategies include:

Standardized Assay Protocols : Replicate experiments across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-type specificity .

Target Validation : Use CRISPR/Cas9 knockdowns or competitive binding assays to confirm target engagement .

Physicochemical Profiling : Measure solubility, logP, and metabolic stability to rule out pharmacokinetic artifacts .

Q. What computational methods predict the binding affinity of this compound with target proteins?

  • Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the thiadiazole-furan scaffold and active sites (e.g., ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
  • QSAR Models : Train algorithms on bioactivity data of analogs to predict potency .

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